1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
Overview
Description
The compound “1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone” is a derivative of aminopyrazole . Aminopyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific molecular structure of “this compound” is not explicitly mentioned in the retrieved data.Scientific Research Applications
Antiviral Activity
1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives have been studied for their antiviral properties. For instance, one study synthesized various heterocyclic compounds from a similar compound, evaluating their cytotoxicity and antiviral activity against HSV1 and HAV-MBB (Attaby et al., 2006).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)-ethanones and related compounds. These syntheses have provided a foundation for exploring new chemical structures with potential biological activity (Hu et al., 2018).
Structural and Vibrational Studies
Studies have also focused on understanding the structure and vibrational spectra of derivatives of this compound. Such research aids in the detailed characterization of these molecules, which is crucial for their application in various scientific fields (Bahgat et al., 2009).
Antibacterial Properties
There has been research into the antibacterial properties of derivatives of this compound. For example, a study synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluated them for antibacterial activity, finding some compounds to be effective antibacterial agents (Maqbool et al., 2014).
Cytotoxicity and Potential Anticancer Agents
Compounds synthesized from this compound have been investigated for their cytotoxicity and potential as anticancer agents. A study explored the synthesis of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating their cytotoxicity against human cancer cell lines, showing promising results for certain compounds (Alam et al., 2018).
Properties
IUPAC Name |
1-(4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-13(10(2)20)14(16)12-8-17-19(15(12)18-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKRWOGRVZZPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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